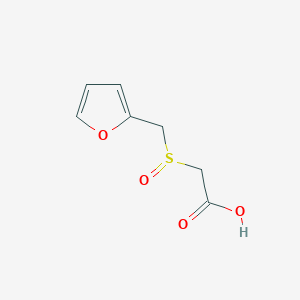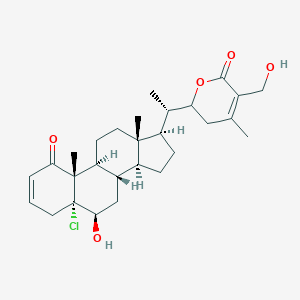
2(3H)-Thiazolone, 4-(1-methylethyl)-
Übersicht
Beschreibung
2(3H)-Thiazolone, 4-(1-methylethyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2(3H)-Thiazolone, 4-(1-methylethyl)- has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, 2(3H)-Thiazolone, 4-(1-methylethyl)- has been used as a tool to study protein-ligand interactions, due to its ability to bind to certain proteins. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2(3H)-Thiazolone, 4-(1-methylethyl)- is not fully understood. However, it is believed to work by binding to specific proteins and modulating their activity. This compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2 activity, 2(3H)-Thiazolone, 4-(1-methylethyl)- may have anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2(3H)-Thiazolone, 4-(1-methylethyl)- has various biochemical and physiological effects. In vitro studies have demonstrated the ability of this compound to inhibit the growth of cancer cells, as well as to reduce inflammation. In vivo studies have shown that 2(3H)-Thiazolone, 4-(1-methylethyl)- can reduce the severity of inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2(3H)-Thiazolone, 4-(1-methylethyl)- in lab experiments is its high purity, which can be achieved through recrystallization. This compound is also relatively easy to synthesize, with a high yield. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2(3H)-Thiazolone, 4-(1-methylethyl)-. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs. Finally, future studies could investigate the potential of 2(3H)-Thiazolone, 4-(1-methylethyl)- as a tool for studying protein-ligand interactions.
Eigenschaften
IUPAC Name |
4-propan-2-yl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYDGOQJQRJZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Thiazolone, 4-(1-methylethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



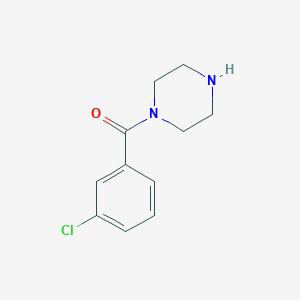
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)

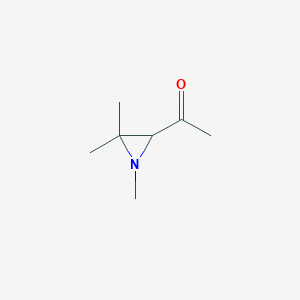
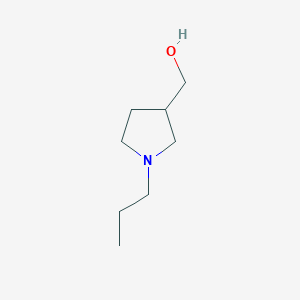
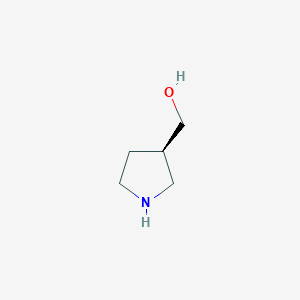
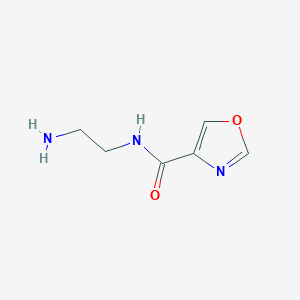
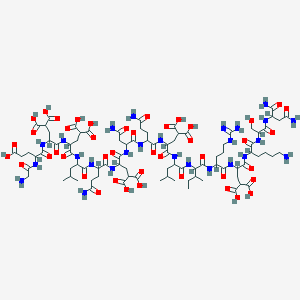
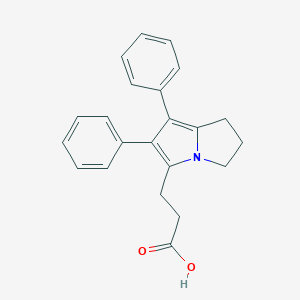
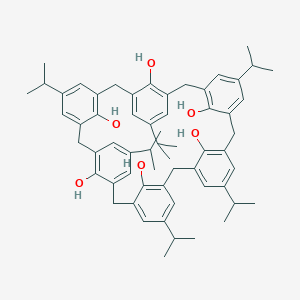
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
